![molecular formula C19H20Si B12593808 Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane CAS No. 648934-15-0](/img/structure/B12593808.png)
Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane is an organosilicon compound with the molecular formula C17H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to a phenylethynyl moiety, which is further connected to a phenylethenyl group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane typically involves the reaction of trimethylsilylacetylene with a suitable phenyl-substituted halide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction is usually performed under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Various functionalized derivatives
Aplicaciones Científicas De Investigación
Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl and phenylethenyl groups can undergo further functionalization. These properties make it a versatile compound in organic synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Phenylethynyltrimethylsilane: Similar to Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane but lacks the phenylethenyl group, making it less versatile in certain applications.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and phenylethenyl groups, which provide additional sites for functionalization and enhance its reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials.
Propiedades
Número CAS |
648934-15-0 |
|---|---|
Fórmula molecular |
C19H20Si |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(2-phenylethenyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C19H20Si/c1-20(2,3)16-15-19-12-8-7-11-18(19)14-13-17-9-5-4-6-10-17/h4-14H,1-3H3 |
Clave InChI |
YCFCIBWWNKQKNK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

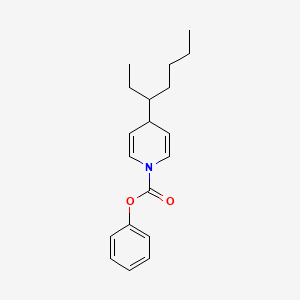
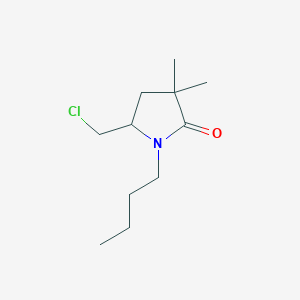
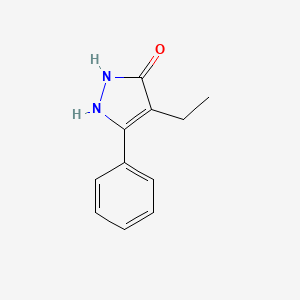
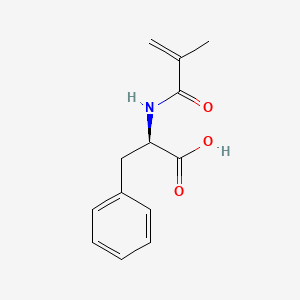
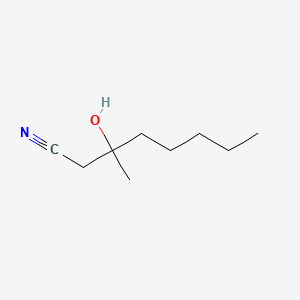
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
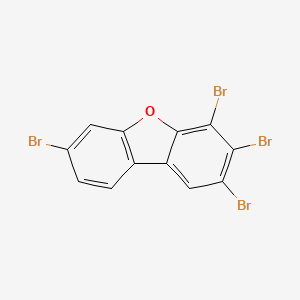
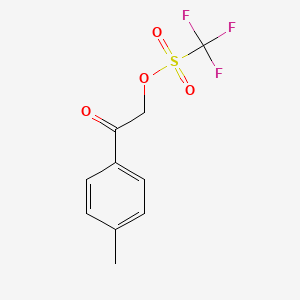
![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

